N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRVUDPPYZKVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with functionalized benzyl groups. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation under reflux in solvents like dimethylformamide (DMF) or acetonitrile .
- Step 2 : Introduction of the 3-fluorobenzyl moiety using nucleophilic substitution or coupling reactions, optimized with catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura reactions .
- Step 3 : Amide coupling with 3,4-dimethylbenzamide using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane .
Critical variables : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 12 hours for conventional heating) . Solvent purity and inert atmosphere (N₂/Ar) are essential to prevent side reactions.
Q. Which analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the 3-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 474.18) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition assays : Test against kinases like EGFR or VEGFR2 due to structural similarities to known pyrazolo[3,4-d]pyrimidine inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodology :
- Systematic substituent variation : Modify the 3-fluorobenzyl or 3,4-dimethylbenzamide groups (Table 1).
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR .
Q. Table 1. Impact of Substituent Modifications on Bioactivity
| Substituent Position | Modification | Observed Effect (vs. Parent Compound) | Source |
|---|---|---|---|
| 3-Fluorobenzyl | Replacement with Cl | Reduced kinase inhibition (IC₅₀ ↑2.5×) | |
| 3,4-Dimethylbenzamide | Methoxy addition | Improved solubility (LogP ↓0.8) |
Q. How to resolve contradictions in reported biological activity across studies?
Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 5 µM vs. 12 µM in MCF-7 cells).
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) .
- Orthogonal validation : Confirm results via apoptosis markers (Annexin V/PI) or clonogenic assays .
- Batch purity : Re-test compounds with HPLC-validated purity >98% .
Q. What mechanistic studies are needed to elucidate its mode of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling changes (e.g., MAPK/ERK inhibition) .
- Metabolite profiling : Identify phase I/II metabolites via liver microsome incubations with LC-HRMS .
Q. How to improve metabolic stability for in vivo applications?
- Strategies :
- Isotopic labeling : Replace labile protons with deuterium (e.g., C-D bonds in the benzamide group) .
- Prodrug design : Introduce ester moieties for enhanced oral bioavailability .
- In vitro models : Use human hepatocyte assays to measure t₁/₂ and CYP450 inhibition .
Methodological Resources
- Synthetic Optimization : ICReDD’s reaction path search tools (quantum chemical calculations) reduce trial-and-error in optimizing catalysts/solvents .
- Data Reproducibility : PubChem’s open-access spectral data (e.g., CID 1455359) provides benchmark references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
